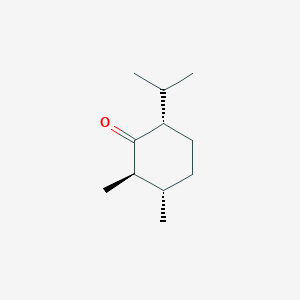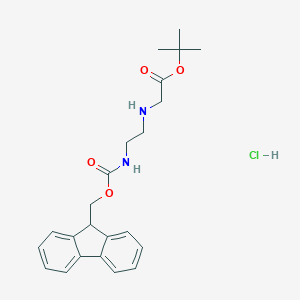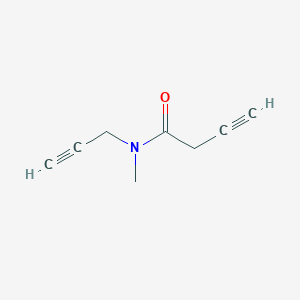
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, also known as BEP, is a compound that belongs to the class of dihydropyridines. It has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for cardiovascular diseases, cancer, and neurological disorders.
Wirkmechanismus
The mechanism of action of (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is not fully understood, but it is thought to involve the inhibition of calcium channels in cells. By inhibiting calcium channels, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can reduce the influx of calcium ions into cells, which can lead to various physiological effects such as vasodilation, inhibition of cancer cell growth, and neuroprotection.
Biochemische Und Physiologische Effekte
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have various biochemical and physiological effects. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which can help to reduce blood pressure. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, which can help to slow the progression of cancer. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which can help to prevent neuronal damage and slow the progression of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have a wide range of potential applications in various scientific research fields. However, one limitation of using (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine. One area of research could be to further investigate its mechanism of action, which could help to identify potential new therapeutic targets. Another area of research could be to explore its potential use in combination with other drugs or therapies, which could potentially enhance its therapeutic effects. Additionally, further research could be done to investigate its potential use in treating other diseases and disorders beyond cardiovascular disease, cancer, and neurological disorders.
Conclusion
In conclusion, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine is a compound that has been studied for its potential use in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. While there is still much to be learned about (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine, its potential therapeutic applications make it an exciting area of research for scientists and researchers.
Synthesemethoden
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine can be synthesized through a multi-step process involving the reaction of ethyl 4-bromobutyrate with benzylamine, followed by a cyclization reaction with 2,6-dimethyl-3,5-dinitrobenzoyl chloride and subsequent reduction with sodium dithionite. The final product is obtained through a palladium-catalyzed hydrogenation reaction of the intermediate compound.
Wissenschaftliche Forschungsanwendungen
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been studied for its potential use in various scientific research applications. In cardiovascular research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have vasodilatory effects on blood vessels, which could potentially be used to treat hypertension and other cardiovascular diseases. In cancer research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it could be used as an anti-cancer agent. In neurological research, (2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine has been shown to have neuroprotective effects, which could potentially be used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
176217-63-3 |
|---|---|
Produktname |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
(2S)-2-benzyl-6-ethoxy-2,5-dihydropyridine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-10-6-9-13(15-14)11-12-7-4-3-5-8-12/h3-9,13H,2,10-11H2,1H3/t13-/m1/s1 |
InChI-Schlüssel |
NHUNTLPAAGAVTD-CYBMUJFWSA-N |
Isomerische SMILES |
CCOC1=N[C@H](C=CC1)CC2=CC=CC=C2 |
SMILES |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC1=NC(C=CC1)CC2=CC=CC=C2 |
Synonyme |
Pyridine, 6-ethoxy-2,5-dihydro-2-(phenylmethyl)-, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)

![1-[(Tert-butyl)oxycarbonyl]-3-(4-chlorobenzyl)piperidine-3-carboxylic acid](/img/structure/B63365.png)



![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)


![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)